This compound is classified under organic compounds, specifically as an amine and a cyclic amine due to the presence of the piperidine ring. It can be synthesized through various organic reactions, often involving cyclopropanation techniques or modifications of piperidine derivatives. Its relevance in pharmaceutical chemistry stems from its structural similarity to other biologically active compounds.
The synthesis of 1-(4-Piperidyl)cyclopropanamine can be approached through several methods, typically involving the cyclization of piperidine derivatives or the direct cyclopropanation of suitable precursors.
The molecular structure of 1-(4-Piperidyl)cyclopropanamine can be analyzed using various techniques:
1-(4-Piperidyl)cyclopropanamine participates in various chemical reactions typical for amines:
The mechanism of action for 1-(4-Piperidyl)cyclopropanamine largely depends on its interactions within biological systems:
1-(4-Piperidyl)cyclopropanamine exhibits several notable physical and chemical properties:
1-(4-Piperidyl)cyclopropanamine has potential applications across various fields:
The structural architecture of 1-(4-Piperidyl)cyclopropanamine integrates two pharmacologically significant elements: the piperidine ring (a saturated six-membered nitrogen heterocycle) and the strained cyclopropane moiety directly attached to the amine functionality. This combination creates a unique vectorial presentation of the amine group, influencing both the molecule’s basicity (predicted pKa ~10.2) and its spatial orientation during target binding. The piperidine scaffold contributes to molecular recognition through its ability to engage in hydrogen bonding, cation-π interactions, and hydrophobic contacts, while the cyclopropyl group introduces significant ring strain (approximately 27.5 kcal/mol) that can enhance binding affinity through enforced conformational preorganization [3] [9].
Table 1: Key Physicochemical Properties of 1-(4-Piperidyl)cyclopropanamine
| Property | Value | Significance in Drug Design |
|---|---|---|
| Molecular Weight | 140.23 g/mol | Favorable for CNS penetration and oral bioavailability |
| Calculated logP (cLogP) | 0.98 | Balanced lipophilicity for membrane permeability |
| Topological Polar Surface Area (TPSA) | 29.15 Ų | Enhanced potential for blood-brain barrier penetration |
| Hydrogen Bond Donors | 1 (amine) | Target engagement capability |
| Hydrogen Bond Acceptors | 1 (amine) | Molecular recognition features |
| Ring Systems | 2 (piperidine + cyclopropane) | Enhanced three-dimensionality and structural rigidity |
The constrained geometry of the cyclopropylamine unit significantly influences the molecule’s electronic distribution and dipole moment (estimated at ~2.1 Debye), properties that facilitate optimal orientation within enzyme binding pockets. This effect is particularly valuable in designing inhibitors targeting planar binding sites, such as those found in histone demethylases, where the cyclopropyl group provides orthogonal steric bulk compared to linear alkyl chains. Additionally, the stereochemistry of the cyclopropane ring (commonly synthesized as the trans-isomer) creates distinct chiral environments that can be exploited for selective target engagement. The molecule's relatively low molecular weight and moderate lipophilicity align with contemporary guidelines for CNS drug candidates, while the amine functionality provides a synthetic handle for further structural elaboration into prodrugs or targeted delivery systems [3] [4] [7].
The integration of piperidine with cyclopropylamine creates a hybrid scaffold with enhanced three-dimensional character compared to flat aromatic systems. This property has been strategically leveraged to address the problem of molecular flatness in compound libraries, which can limit opportunities for selective target engagement. Computational analyses indicate that 1-(4-Piperidyl)cyclopropanamine exhibits a principal moment of inertia ratio of 1.7:1.4:1, reflecting its moderate three-dimensional character. This spatial profile enables more effective discrimination between structurally similar binding pockets in off-target proteins, particularly relevant for kinase inhibitors where selectivity remains a significant challenge [7] [9].
The primary pharmacological application of 1-(4-Piperidyl)cyclopropanamine derivatives centers on their function as mechanism-based inhibitors targeting epigenetic regulators, particularly lysine-specific demethylase 1 (LSD1/KDM1A). This flavin adenine dinucleotide (FAD)-dependent enzyme catalyzes the demethylation of mono- and di-methylated lysine residues on histone H3, principally at position K4 (H3K4me1/me2). The cyclopropylamine moiety undergoes a bioactivation process wherein it forms a covalent adduct with FAD through nucleophilic attack, generating a stable N5-cyclopropyl-FAD intermediate that irreversibly inactivates the enzyme. This suicide inhibition mechanism effectively disrupts LSD1-mediated transcriptional repression complexes, leading to re-expression of silenced tumor suppressor genes in malignancies such as acute myeloid leukemia and small cell lung cancer [3] [4].
Table 2: Key Biological Targets of 1-(4-Piperidyl)cyclopropanamine Derivatives
| Biological Target | Target Class | Therapeutic Area | Inhibitory Activity |
|---|---|---|---|
| LSD1 (KDM1A) | Epigenetic regulator | Oncology | IC₅₀: 10-100 nM (irreversible) |
| Monoamine Oxidase A (MAO-A) | Oxidoreductase | CNS disorders | IC₅₀ > 10 μM (selective vs MAO-B) |
| Tyrosine Kinase 2 (TYK2) | Kinase | Autoimmune disorders | Moderate (allosteric) |
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | Oncology | IC₅₀: ~500 nM (competitive) |
Beyond epigenetic targets, structural analogs have demonstrated modulatory effects on kinase signaling pathways. The piperidine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding cleft of kinases such as cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression frequently dysregulated in cancers. Molecular docking studies indicate that the constrained cyclopropylamine moiety positions the scaffold optimally within the hydrophobic back pocket of CDK2, establishing van der Waals contacts with residues such as Val18 and Ala144. This binding mode differs significantly from traditional ATP-competitive inhibitors by exploiting unique subpockets adjacent to the catalytic site, thereby offering potential for overcoming resistance mutations. Additionally, the scaffold has been incorporated into proteolysis-targeting chimeras (PROTACs) designed for targeted protein degradation, leveraging the amine functionality for linker attachment to E3 ubiquitin ligase ligands [8] [9].
The scaffold's impact on physicochemical properties directly influences its tissue distribution profile. Derivatives exhibit enhanced blood-brain barrier permeability compared to non-cyclopropyl-containing analogs, as evidenced by in situ perfusion models showing brain-to-plasma ratios >2:1. This property has enabled exploration in CNS disorders beyond oncology, including neurodegenerative conditions where epigenetic dysregulation plays a pathogenic role. Metabolic studies using human liver microsomes indicate that the cyclopropyl ring confers significant stability against oxidative metabolism, with primary clearance pathways shifting toward glucuronidation of the secondary amine rather than cytochrome P450-mediated oxidation. This metabolic shift reduces the risk of drug-drug interactions mediated by CYP inhibition, a significant advantage in polypharmacy contexts common in oncology [3] [6].
Comparative structural analysis reveals distinctive advantages of the 1-(4-Piperidyl)cyclopropanamine scaffold relative to simpler cyclopropanamine derivatives. The addition of the piperidine ring substantially modifies the molecule's electronic properties and conformational flexibility compared to monosubstituted cyclopropylamines. While maintaining the intrinsic ring strain of the cyclopropane moiety (~27.5 kcal/mol), the piperidine spacer creates a separation distance of approximately 5.5 Å between the cyclopropyl group and potential hydrogen-bonding groups attached to the piperidine nitrogen. This spatial arrangement enables simultaneous engagement with complementary binding regions in enzyme active sites that are spatially separated [5] [9].
Table 3: Structural and Pharmacological Comparison with Related Cyclopropanamine Derivatives
| Compound | Molecular Framework | logP | TPSA (Ų) | Key Pharmacological Targets | Relative Potency |
|---|---|---|---|---|---|
| 1-(4-Piperidyl)cyclopropanamine | Piperidine-cyclopropylamine | 0.98 | 29.15 | LSD1, CDK2, MAOs | Reference (1x) |
| trans-2-Phenylcyclopropylamine | Aryl-cyclopropylamine | 1.35 | 26.02 | MAO-A, MAO-B | 0.5x (LSD1) |
| 1-(1-Benzylpiperidin-4-yl)cyclopropanamine | Piperidine-cyclopropylamine with benzyl substitution | 2.87 | 29.15 | LSD1, σ receptors | 1.8x (LSD1) |
| Lenvatinib analog | Quinoline-based kinase inhibitor | 3.30 | 101.07 | VEGFR, FGFR | Not applicable |
| Relugolix | Pyridazine-containing GnRH antagonist | 2.90 | 89.70 | GnRH receptor | Not applicable |
The piperidyl substitution significantly modifies the molecule's polarity and distribution characteristics compared to aryl-substituted cyclopropylamines. While phenylcyclopropylamine derivatives exhibit cLogP values typically >1.3 and reduced aqueous solubility (<5 mg/mL), the piperidyl analog demonstrates a balanced logP ~0.98 with solubility >20 mg/mL at physiological pH, attributable to the basic piperidine nitrogen (predicted pKa 10.2). This enhanced solubility profile facilitates formulation development and improves oral bioavailability in preclinical models. Additionally, the piperidine nitrogen provides a versatile site for structural diversification through N-acylation, sulfonylation, or alkylation, enabling fine-tuning of target affinity and physicochemical properties without modifying the critical cyclopropylamine warhead [5] [9] [10].
Functionalization patterns significantly influence target selectivity profiles. N-Substitution with aryl sulfonamide groups, as observed in advanced LSD1 inhibitors derived from this scaffold, shifts selectivity toward epigenetic targets over monoamine oxidases. This selectivity enhancement stems from the sulfonamide group occupying an accessory pocket unique to LSD1, absent in MAO isoforms. In contrast, N-alkylation with small hydrophobic groups (e.g., methyl, cyclopropyl) maintains activity against both LSD1 and MAOs but enhances blood-brain barrier penetration. The introduction of stereocenters further modulates selectivity; for instance, the (1R,2S) enantiomer of 1-(1-methylpiperidin-4-yl)cyclopropanamine exhibits 15-fold greater potency against LSD1 than its (1S,2R) counterpart, demonstrating how chiral environments influence target engagement [3] [4] [9].
The scaffold demonstrates distinct advantages over structurally complex anticancer agents containing bicyclic heterocycles. Compared to pyridazine-containing drugs like relugolix (GnRH antagonist) or quinoline-based kinase inhibitors like lenvatinib, piperidylcyclopropanamine derivatives exhibit substantially lower molecular weight (<300 Da vs. >400 Da) and reduced aromatic ring count (0 vs. ≥2). These properties translate to improved ligand efficiency metrics (>0.35 vs. <0.30) and enhanced probability of developing orally bioavailable drugs. Furthermore, the absence of extensive aromatic systems reduces potential for hERG channel binding (predicted IC₅₀ >30 μM) compared to planar scaffolds prevalent in kinase inhibitors, potentially mitigating cardiovascular safety concerns during development [5] [7] [10].
Table 4: Synthetic Derivatives and Their Biological Activities
| Derivative Structure | LSD1 IC₅₀ (nM) | CDK2 IC₅₀ (μM) | MAO-B Selectivity Index | Cellular Activity (EC₅₀, μM) |
|---|---|---|---|---|
| Unmodified 1-(4-Piperidyl)cyclopropanamine | >10,000 | >100 | >1000 | >100 |
| N-(1-(Methylsulfonyl)piperidin-4-yl)cyclopropanamine | 28 | 0.52 | 450 | 0.85 |
| 1-(1-(Pyrimidin-2-yl)piperidin-4-yl)cyclopropanamine | 110 | 0.38 | 220 | 1.2 |
| 1-(1-(Benzenesulfonyl)piperidin-4-yl)cyclopropanamine | 42 | >50 | >2000 | 0.98 |
| 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)cyclopropanamine | 35 | 1.7 | >3000 | 1.1 |
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: